Methyl 2-thienylacetate
Overview
Description
Methyl 2-thienylacetate, also known as methyl thiophene-2-acetate, is an organic compound with the molecular formula C7H8O2S. It is a colorless to pale yellow liquid with a characteristic odor. This compound is commonly used in the synthesis of various organic molecules due to its reactive ester functional group and the presence of a thiophene ring, which imparts unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-thienylacetate can be synthesized through several methods. One common method involves the esterification of 2-thiopheneacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-thienylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-thiopheneacetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 2-thiopheneethanol, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 2-Thiopheneacetic acid.
Reduction: 2-Thiopheneethanol.
Substitution: Corresponding amides or esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2-thienylacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: this compound is used in the production of fragrances and flavoring agents due to its pleasant odor
Mechanism of Action
The mechanism of action of methyl 2-thienylacetate involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis to release 2-thiopheneacetic acid, which can further participate in biochemical pathways. The thiophene ring can interact with enzymes and receptors, potentially modulating their activity. Detailed studies are required to elucidate the specific molecular targets and pathways involved .
Comparison with Similar Compounds
Methyl thiophene-3-acetate: Similar structure but with the ester group at the 3-position of the thiophene ring.
Ethyl 2-thienylacetate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-thienylacetate: Similar structure but with the thiophene ring at the 3-position
Uniqueness: Methyl 2-thienylacetate is unique due to its specific positioning of the ester group at the 2-position of the thiophene ring, which imparts distinct chemical reactivity and biological activity compared to its isomers and analogs .
Biological Activity
Methyl 2-thienylacetate, a compound with the molecular formula , has garnered attention in various fields of research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and practical applications, supported by data tables and case studies.
- Molecular Weight : 156.205 g/mol
- CAS Number : 19432-68-9
- Structure : The compound features a thiophene ring, which is crucial for its biological activity.
Biological Activities
This compound has been studied for several biological activities, particularly its antimicrobial and antifungal properties. These activities are significant in the context of developing new therapeutic agents.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial effects against various strains of bacteria and fungi:
- Bacterial Inhibition : Studies have shown that the compound can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Fungal Activity : It has demonstrated antifungal properties against pathogens such as Candida albicans, suggesting potential applications in treating fungal infections.
The mechanism by which this compound exerts its biological effects involves several biochemical interactions:
- Hydrolysis : The ester group can undergo hydrolysis to release 2-thiopheneacetic acid, which may interact with various cellular targets.
- Enzyme Interaction : The thiophene ring may modulate the activity of enzymes and receptors, influencing metabolic pathways.
- Receptor Modulation : Potential interaction with G-protein coupled receptors (GPCRs) has been hypothesized, although detailed studies are required to elucidate specific pathways.
Research Findings
Several studies have highlighted the biological activity of this compound:
- A study published in PubChem noted its effectiveness in inhibiting bacterial growth, with a focus on its structure-activity relationship (SAR) .
- Research conducted by BenchChem emphasized its potential as a precursor for pharmaceutical compounds due to its bioactivity .
Case Study: Antifungal Activity
In a controlled laboratory setting, this compound was tested against Candida albicans. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating significant antifungal activity. This case study underscores the compound's potential as an antifungal agent.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound | Structure Position | Antimicrobial Activity | Unique Features |
---|---|---|---|
This compound | 2-position | Yes | Strong antifungal properties |
Methyl thiophene-3-acetate | 3-position | Moderate | Less effective against fungi |
Ethyl 2-thienylacetate | Ethyl group | Yes | Slightly higher volatility |
Methyl 3-thienylacetate | 3-position | Limited | Lower reactivity |
Applications in Industry
Beyond its biological activities, this compound is utilized in various industries:
- Pharmaceuticals : As a building block for synthesizing more complex molecules.
- Flavoring Agents : Used in food products due to its pleasant aroma.
- Fragrances : Commonly included in perfumes for its aromatic properties.
Properties
IUPAC Name |
methyl 2-thiophen-2-ylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-9-7(8)5-6-3-2-4-10-6/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKIXYMOHMYZJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173055 | |
Record name | Methyl thiophen-2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19432-68-9 | |
Record name | 2-Thiopheneacetic acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19432-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl thiophen-2-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019432689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl thiophen-2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl thiophen-2-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.125 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can methyl 2-thienylacetate undergo photochemical coupling with halogenated thiophene derivatives? What is the significance of this reaction?
A1: Yes, the research demonstrates that this compound can indeed participate in photochemical coupling reactions with halogenated thiophene derivatives []. Specifically, the paper describes successful coupling between this compound and both 2-iodothiophene and 2,5-diiodothiophene upon irradiation []. This type of reaction is significant because it provides a way to create new carbon-carbon bonds, leading to more complex and potentially useful molecules. This methodology is particularly valuable in heterocyclic chemistry, where the synthesis of elaborate structures can be challenging.
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